molecular formula C20H16ClNO3 B14106949 1-(3-Chlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Chlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14106949
M. Wt: 353.8 g/mol
InChI Key: OZQPLDOFDIRMRO-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multi-step process. One common method includes the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with an aromatic aldehyde and an aliphatic amine . The reaction conditions often require the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(3-Chlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds such as pyrrolo[3,4-c]pyrrole-1,3-dione derivatives . These compounds share structural similarities but may differ in their chemical properties and biological activities. For instance, pyrrolo[3,4-c]pyrrole-1,3-dione derivatives are known for their high LUMO levels and promising charge transport performance in organic thin film transistors .

Similar Compounds

These compounds highlight the diversity and potential of chromeno-pyrrole derivatives in various scientific and industrial applications.

Properties

Molecular Formula

C20H16ClNO3

Molecular Weight

353.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C20H16ClNO3/c1-2-10-22-17(12-6-5-7-13(21)11-12)16-18(23)14-8-3-4-9-15(14)25-19(16)20(22)24/h3-9,11,17H,2,10H2,1H3

InChI Key

OZQPLDOFDIRMRO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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